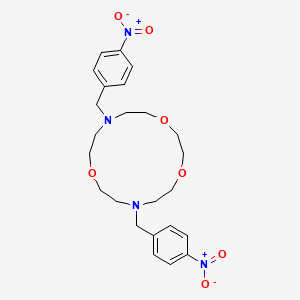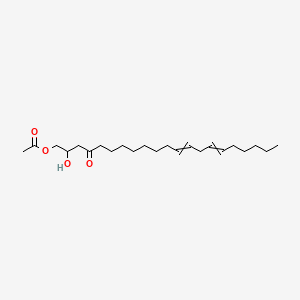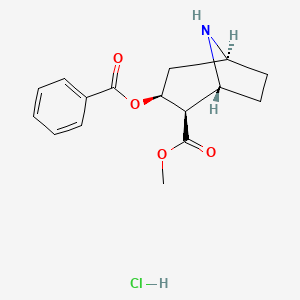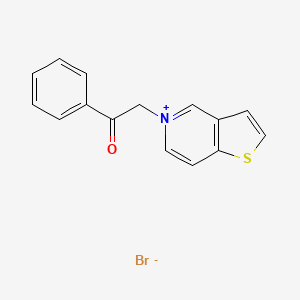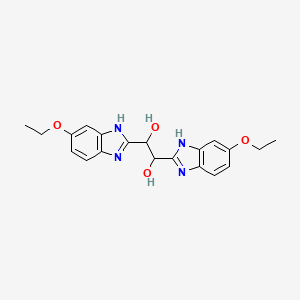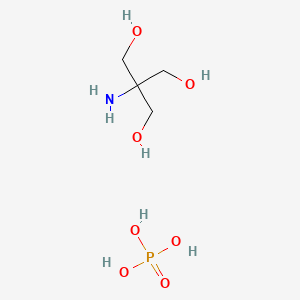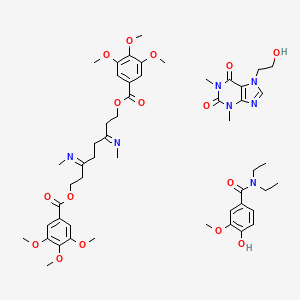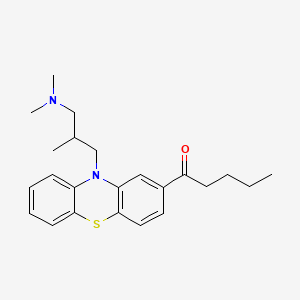![molecular formula C21H31FN4OS B1229764 1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
- A study by Sato et al. (1978) synthesized a series of compounds similar to the specified chemical and evaluated their neuroleptic activities. The results showed that several compounds had neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Hypocholesterolemic Activity
- Research conducted by Cascio et al. (1985) involved the synthesis of similar compounds and their preliminary testing for hypolipemic activity. This study found plasma cholesterol-lowering activity in certain compounds, suggesting potential for hypocholesterolemic applications (Cascio et al., 1985).
Structural Analysis
- A 2009 study by Deniz and Ibiş focused on the crystal structure of a closely related compound. Their findings provide valuable insights into the molecular arrangement and potential interactions of similar chemicals (Deniz & Ibiş, 2009).
Antipsychotic Agent Metabolism
- Mutlib et al. (1996) investigated the metabolism of an atypical antipsychotic agent structurally related to the specified chemical. Their research offers insights into how similar compounds might be metabolized in biological systems (Mutlib et al., 1996).
Dopamine and Serotonin Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, and found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds show potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).
Imaging Dopamine Receptors
- Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, using a process involving electrophilic fluorination. This could be relevant for imaging studies using similar fluorophenyl piperazine derivatives (Eskola et al., 2002).
Antibacterial Activity
- A study by Matsumoto et al. (1984) explored the antibacterial activity of compounds including 1-piperazinyl groups, demonstrating potential applications in developing new antibacterial agents (Matsumoto et al., 1984).
Eigenschaften
Produktname |
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone |
|---|---|
Molekularformel |
C21H31FN4OS |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butan-1-one |
InChI |
InChI=1S/C21H31FN4OS/c1-16-15-21(2,3)23-20(28)26(16)10-6-9-19(27)25-13-11-24(12-14-25)18-8-5-4-7-17(18)22/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,23,28) |
InChI-Schlüssel |
FHPMCQOMXCVOKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)
![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
